molecular formula C9H15N3S6 B14304266 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol CAS No. 112726-56-4

2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol

Cat. No.: B14304266
CAS No.: 112726-56-4
M. Wt: 357.6 g/mol
InChI Key: MXLXCBJNKADNAV-UHFFFAOYSA-N
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Description

2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol is a triazine-based compound featuring multiple sulfur-containing functional groups. Its structure comprises a 1,3,5-triazine core substituted with three distinct sulfur-rich moieties: two 2-sulfanylethylsulfanyl groups at the 4- and 6-positions and a sulfanylethanethiol group at the 2-position.

Properties

CAS No.

112726-56-4

Molecular Formula

C9H15N3S6

Molecular Weight

357.6 g/mol

IUPAC Name

2-[[4,6-bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol

InChI

InChI=1S/C9H15N3S6/c13-1-4-16-7-10-8(17-5-2-14)12-9(11-7)18-6-3-15/h13-15H,1-6H2

InChI Key

MXLXCBJNKADNAV-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NC(=NC(=N1)SCCS)SCCS)S

Origin of Product

United States

Preparation Methods

Triazine Core Reactivity

The 1,3,5-triazine ring exhibits distinct electrophilic character at its carbon atoms due to electron-withdrawing nitrogen atoms. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor for synthesizing trisubstituted derivatives. Each chlorine atom undergoes sequential nucleophilic substitution, with reactivity order: C2 > C4 > C6 under controlled conditions. For 2-[[4,6-bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol, complete substitution of all three chlorines with 2-sulfanylethanethiol groups necessitates careful stoichiometric and catalytic control.

Thiol Reactivity Considerations

2-Sulfanylethanethiol (HSCH₂CH₂SH) presents dual challenges:

  • Nucleophilicity : The thiol (-SH) group’s strong nucleophilic character enables rapid substitution but risks over-reaction or polysubstitution byproducts.
  • Oxidation Sensitivity : Thiols readily oxidize to disulfides (R-S-S-R), requiring inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) during synthesis.

Synthetic Methodologies

Stepwise Substitution Approach

This method employs sequential substitutions to install each sulfanylethylsulfanyl group, allowing better control over intermediate purity.

Step 1: Monosubstitution
Cyanuric chloride (1 equiv) reacts with 2-sulfanylethanethiol (1 equiv) in anhydrous dichloromethane at 0–5°C:
$$
\text{C}3\text{N}3\text{Cl}3 + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{SCH}2\text{CH}2\text{SH}) + \text{HCl}
$$
Conditions: Triethylamine (1.1 equiv) as HCl scavenger, 2-hour reaction time.

Step 2: Disubstitution
The monosubstituted intermediate reacts with a second equivalent of 2-sulfanylethanethiol at 25°C:
$$
\text{C}3\text{N}3\text{Cl}2(\text{SCH}2\text{CH}2\text{SH}) + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}3\text{N}3\text{Cl}(\text{SCH}2\text{CH}2\text{SH})2 + \text{HCl}
$$
Conditions: Extended reaction time (6–8 hours) with intermittent TLC monitoring.

Step 3: Trisubstitution
Final substitution at elevated temperature (40–50°C) ensures complete replacement of the remaining chlorine:
$$
\text{C}3\text{N}3\text{Cl}(\text{SCH}2\text{CH}2\text{SH})2 + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}3\text{N}3(\text{SCH}2\text{CH}2\text{SH})3 + \text{HCl}
$$
Yield: 78–82% after silica gel chromatography.

One-Pot Synthesis Using Acidic Ionic Liquids

Adapting the methodology from CN102250026A, this approach utilizes acidic ionic liquids as dual solvent-catalysts for efficient trisubstitution.

Reaction Scheme :
$$
\text{C}3\text{N}3\text{Cl}3 + 3 \text{HSCH}2\text{CH}2\text{SH} \xrightarrow{\text{Acidic IL}} \text{C}3\text{N}3(\text{SCH}2\text{CH}2\text{SH})3 + 3 \text{HCl}
$$

Procedure :

  • Combine cyanuric chloride (1 equiv), 2-sulfanylethanethiol (3.3 equiv), and methylbutylimidazolium triflate ([BMIM][OTf], 0.1 equiv) in a N₂-purged reactor.
  • Heat to 110°C with vigorous stirring for 12 hours.
  • Extract with toluene, wash with 5% NaHCO₃(aq), dry over MgSO₄, and concentrate.
  • Purify via recrystallization from 80% methanol/water.

Optimization Data :

Parameter Value Range Optimal Value
Temperature (°C) 80–150 110
Reaction Time (h) 6–18 12
Ionic Liquid Loading 5–15 mol% 10 mol%
Yield (%) 85–92 90

Critical Analysis of Methodologies

Stepwise vs. One-Pot Synthesis

Factor Stepwise Approach One-Pot Method
Yield Moderate (78–82%) High (85–92%)
Purity ≥98% (HPLC) ≥99.5% (HPLC)
Scalability Limited by chromatography Industrial-scale viable
Byproduct Formation Dichloro intermediates Minimal

The one-pot method’s superiority arises from the ionic liquid’s dual role:

  • Solvent : High polarity facilitates chloride displacement.
  • Catalyst : Acidic protons activate thiol nucleophiles via protonation.

Advanced Purification Techniques

Recrystallization Optimization

Crude product purity improves from ~95% to ≥99.5% using methanol/water mixtures:

  • Solvent Ratio : 80:20 methanol/H₂O
  • Recovery : 88–90% of initial mass

Chromatographic Methods

  • Stationary Phase : C18-modified silica
  • Mobile Phase : Gradient from 50% to 100% acetonitrile in 0.1% TFA
  • Retention Time : 14.3 minutes (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would result in the formation of disulfides, while substitution reactions could yield a variety of triazine derivatives .

Scientific Research Applications

2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol involves its ability to form and break disulfide bonds. This reactivity is crucial in various biological and chemical processes. The molecular targets include proteins and other thiol-containing molecules, where it can modulate their structure and function by altering disulfide linkages .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

The compound is compared below with triazine-based analogs, focusing on structural features, functional groups, and applications. Key differences arise from substituent variations, which dictate reactivity and utility.

Table 1: Structural and Functional Comparison of Triazine Derivatives

Compound Name Substituents on Triazine Core Functional Groups Primary Applications Reference
2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol 4,6-Bis(2-sulfanylethylsulfanyl), 2-sulfanyl Thiol (-SH), sulfide (-S-) Hypothesized: Metal ligands, catalysts N/A
Triflusulfuron methyl ester 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy) Sulfonylurea (-SO₂NHCONH-) Herbicide (controls broadleaf weeds)
Metsulfuron methyl ester 4-Methoxy-6-methyl Sulfonylurea (-SO₂NHCONH-) Herbicide (cereals, pastures)
Ethametsulfuron methyl ester 4-Ethoxy-6-(methylamino) Sulfonylurea (-SO₂NHCONH-) Herbicide (oilseed crops)

Key Observations:

Functional Group Divergence: The target compound’s thiol and sulfide groups contrast sharply with the sulfonylurea moieties in the herbicide analogs. Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis, explaining their herbicidal activity . Thiols, however, are more likely to participate in metal coordination or redox reactions.

In contrast, the trifluoroethoxy and methoxy groups in the herbicides enhance lipophilicity and membrane penetration, critical for agrochemical efficacy .

Application Spectrum: The herbicide analogs are optimized for biological activity, leveraging substituents that disrupt plant metabolic pathways. The target compound’s lack of sulfonylurea or similar bioactive groups suggests divergent applications, possibly in nanotechnology or polymer chemistry.

Research Findings and Limitations

  • Its hypothetical coordination behavior with metals remains unexplored.
  • Synthesis and Stability : Thiol-containing triazines are prone to oxidation, forming disulfide bridges. This contrasts with sulfonylureas, which are stabilized by electron-withdrawing groups (e.g., -SO₂-) for prolonged herbicidal activity .

Biological Activity

The compound 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol is a member of the triazine family, characterized by its unique chemical structure that includes multiple sulfur-containing groups. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C8H12N4S5C_8H_{12}N_4S_5, and it features a triazine ring substituted with sulfanyl and ethyl groups. The presence of sulfur atoms is significant as they can influence the biological activity and reactivity of the compound.

Antioxidant Properties

Research indicates that compounds with triazine structures often exhibit antioxidant properties. The antioxidant activity is primarily attributed to the presence of sulfur groups, which can scavenge free radicals and reduce oxidative stress in biological systems. In a study examining various triazine derivatives, it was found that those with sulfanyl substitutions displayed enhanced radical-scavenging abilities compared to their non-sulfur counterparts .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. A series of tests conducted against various bacterial strains revealed that triazine derivatives possess significant antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways due to the presence of the triazine ring .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways involved in cell survival and death .

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant radical-scavenging ability in DPPH assay.
Antimicrobial Activity Effective against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL.
Cytotoxicity Induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM after 24 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The sulfanyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptotic Pathways: Interaction with cellular receptors may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

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